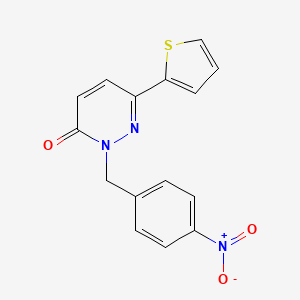![molecular formula C19H24N8O B2820864 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine CAS No. 1334374-34-3](/img/structure/B2820864.png)
1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and a triazolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.
Cyclization to form the triazolopyrimidine core: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolopyrimidine core.
Introduction of the pyrrolidine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the triazolopyrimidine core can produce dihydro derivatives.
科学的研究の応用
1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with various neurotransmitter receptors.
Pharmacology: Research focuses on its binding affinity and activity at specific receptor sites, which can provide insights into its potential as a drug candidate.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways, contributing to the development of new pharmacological tools.
Industrial Applications: Its unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-(2-methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group, but differ in their additional substituents and overall structure.
Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine cores but different substituents on the rings.
Pyrrolidine-containing compounds: These compounds have the pyrrolidine ring but may vary in other structural features.
Uniqueness
The uniqueness of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential applications. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound in scientific research.
特性
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-28-15-7-3-2-6-14(15)25-10-12-27(13-11-25)19-20-17-16(22-24-23-17)18(21-19)26-8-4-5-9-26/h2-3,6-7H,4-5,8-13H2,1H3,(H,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSBVNQZPWKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2820785.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)
![7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2820788.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2820795.png)

![4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2820799.png)
![N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820800.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
